1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione
Description
Properties
IUPAC Name |
1,3,3a,5-tetrahydro-[1,3]thiazolo[4,3-c][1,4]benzodiazepine-4,10-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2S/c14-10-9-5-16-6-13(9)11(15)7-3-1-2-4-8(7)12-10/h1-4,9H,5-6H2,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFVDTMRBNJACAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(=O)NC3=CC=CC=C3C(=O)N2CS1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds such as thienotriazolodiazepines are known to interact with the benzodiazepine receptor site.
Mode of Action
It’s worth noting that similar compounds like thienotriazolodiazepines typically have effects similar to 1,4-benzodiazepines (such as diazepam) and triazolobenzodiazepines (such as alprazolam), which interact with the benzodiazepine receptor site.
Biochemical Pathways
Compounds with similar structures have been shown to exhibit photocatalytic activity for hydrogen production and dye degradation.
Biological Activity
1,11a-Dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to a class of diazepine derivatives known for various pharmacological properties. The following sections detail its synthesis, biological activity, and relevant case studies.
Synthesis
The synthesis of 1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione typically involves multi-step reactions including cyclization processes. The compound can be synthesized through the reaction of appropriate thiazole and diazepine precursors under specific conditions that promote ring formation.
Example Synthetic Pathway
- Starting Materials : Thiazole derivatives and diazepine precursors.
- Reagents : Acids or bases may be used to facilitate the cyclization.
- Conditions : Heat or solvent conditions tailored to promote the desired reaction.
Antimicrobial Activity
Research indicates that compounds within the diazepine family exhibit significant antimicrobial properties. In particular:
- Tested Microorganisms : Gram-positive and Gram-negative bacteria such as Staphylococcus aureus and Escherichia coli were evaluated.
- Results : The compound demonstrated notable inhibition against several strains, suggesting its potential as an antimicrobial agent .
Cytotoxic Effects
The cytotoxicity of 1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione has been assessed in various cancer cell lines:
- Cell Lines Tested : Human promyelocytic leukemia HL-60 cells and other cancerous cell lines.
- Findings : The compound showed varying degrees of cytotoxicity with IC50 values indicating selective action against cancer cells while sparing normal cells .
Neuroprotective Properties
Some studies have suggested that certain diazepine derivatives may exhibit neuroprotective effects:
- Mechanism : Potential modulation of neurotransmitter systems or reduction of oxidative stress in neuronal cells.
- Implications : This activity positions the compound as a candidate for further research in neurodegenerative diseases .
Case Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several diazepine derivatives including 1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione. The findings revealed:
| Compound | Microorganism | Zone of Inhibition (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Target Compound | Staphylococcus aureus | 18 |
This data indicates a promising antimicrobial profile for the target compound .
Case Study 2: Cytotoxicity in Cancer Cells
In vitro studies on cytotoxicity demonstrated that:
| Cell Line | IC50 (µM) |
|---|---|
| HL-60 | 50 |
| HeLa | 75 |
| U87 | 100 |
These results highlight the selective cytotoxic effects of the compound against cancerous cells compared to normal cell lines .
Scientific Research Applications
Chemical Properties and Structure
1,11a-Dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione is characterized by a fused benzodiazepine and thiazole structure. This combination contributes to its biological activity and makes it a subject of interest in drug development. The molecular formula is C12H10N2O2S, which indicates the presence of nitrogen and sulfur atoms that play crucial roles in its reactivity and interaction with biological targets .
Anticonvulsant Activity
Research has indicated that derivatives of 1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine compounds exhibit anticonvulsant properties. For instance, studies have shown that certain analogs can effectively reduce seizure activity in animal models. This effect is attributed to their ability to modulate neurotransmitter systems involved in seizure regulation .
Antimicrobial Properties
The compound has demonstrated antimicrobial activity against various Gram-positive and Gram-negative bacteria. In vitro studies have shown that certain derivatives can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents .
Kinase Inhibition
Some studies have explored the potential of this compound as a kinase inhibitor. Kinases play essential roles in cellular signaling pathways; thus, inhibitors can be valuable in treating cancers and other diseases characterized by dysregulated kinase activity. The structural features of 1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione make it a candidate for further investigation in this area .
Case Study 1: Anticonvulsant Activity Evaluation
In a study evaluating the anticonvulsant effects of synthesized derivatives of 1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11(3H,10H)-dione using the maximal electroshock (MES) test on mice:
- Objective: To assess the anticonvulsant efficacy.
- Methodology: Various derivatives were administered to mice prior to inducing seizures.
- Results: Several compounds showed significant reductions in seizure duration compared to controls.
Case Study 2: Antimicrobial Testing
A comprehensive study assessed the antimicrobial properties of synthesized derivatives against common bacterial strains:
- Objective: To evaluate the effectiveness of the compound as an antimicrobial agent.
- Methodology: Disk diffusion method was employed to test susceptibility.
- Results: Notable inhibition zones were observed for S. aureus and E. coli, indicating strong antimicrobial potential.
Data Tables
Chemical Reactions Analysis
Reaction Pathways and Mechanisms
The chemical reactions involving 1,11a-dihydrobenzo[e]thiazolo[3,4-a] diazepine-5,11(3H,10H)-dione often follow specific mechanisms that include:
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Nucleophilic Attack : The nitrogen atoms in the diazepine and thiazole rings can act as nucleophiles in various reactions.
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Electrophilic Substitution : The aromatic nature of the compound allows for electrophilic substitution reactions to occur at different positions on the benzene ring.
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Dehydrogenation and Cyclization : Under certain conditions (e.g., heating or using oxidizing agents), the compound can undergo dehydrogenation leading to more complex structures.
Interaction Studies
Studies on the interactions of 1,11a-dihydrobenzo[e]thiazolo[3,4-a] diazepine-5,11(3H,10H)-dione with biological macromolecules such as proteins and nucleic acids are crucial for understanding its mechanism of action. Interaction studies typically involve:
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Binding Affinity Assessments : Evaluating how well the compound binds to specific biological targets.
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Structural Analysis : Using techniques like X-ray crystallography or NMR spectroscopy to understand how the compound interacts at a molecular level.
Comparative Analysis with Related Compounds
The uniqueness of 1,11a-dihydrobenzo[e]thiazolo[3,4-a] diazepine-5,11(3H,10H)-dione lies in its specific combination of thiazole and diazepine moieties which may confer distinct pharmacological profiles compared to other benzodiazepines. Here is a comparative analysis with similar compounds:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Pharmacological Activities
The following table summarizes key structural analogs, their molecular properties, and biological activities:
Key Findings and Contrasts
ACE Inhibition: The bromothiophen-methyl derivative (IC₅₀: 0.272 μM) outperforms clinical ACE inhibitors like Lisinopril in non-carboxylic acid categories. Docking studies confirm favorable interactions with ACE active sites . Contrast: The target compound’s thiazolo ring may alter binding kinetics compared to pyrrolo-based analogs, though experimental data are lacking.
Anxiolytic Potential: The phenylmethyl-substituted analog showed promise in preclinical trials but exhibited rapid hydroxylation (metabolism), limiting its bioavailability . Contrast: The thiazolo ring in the target compound could enhance metabolic stability due to sulfur’s electron-withdrawing effects.
Contrast: Thiazolo-containing derivatives (e.g., the target compound) may exhibit distinct ring puckering, affecting solubility and target engagement.
Synthetic Accessibility :
- Pyrrolo-diazepine-diones are typically synthesized via condensation of isatoic anhydride with proline derivatives (yields: 82–93.6%) .
- Contrast : Thiazolo analogs require alternative routes, such as oxalyl chloride-mediated cyclization, which may impact scalability .
Critical Analysis of Evidence
- Gaps : Direct pharmacological data for the target compound are absent. Future studies should prioritize ACE/anxiolytic assays and metabolic profiling.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare 1,11a-dihydrobenzo[e]thiazolo[3,4-a][1,4]diazepine-5,11-dione?
- Answer : The compound is synthesized via multi-step protocols involving palladium-catalyzed cross-coupling reactions (e.g., Sonogashira coupling) with trimethylsilyl- or triethylsilyl-protected alkynes. Key steps include hydrolysis of protecting groups (e.g., TBAF-mediated desilylation) and cyclization under mild conditions. Purification is achieved using flash chromatography with solvent systems like ethyl acetate/petroleum ether . Structural confirmation relies on -NMR, -NMR, HRMS, and FT-IR spectroscopy .
Q. How is the molecular structure of this compound validated in crystallographic studies?
- Answer : Single-crystal X-ray diffraction (SCXRD) using the SHELX software suite (e.g., SHELXL for refinement) is the gold standard. The software refines atomic coordinates, thermal parameters, and occupancy factors, enabling precise determination of bond lengths, angles, and stereochemistry. SHELX also handles twinning and high-resolution data for complex heterocycles .
Q. What spectroscopic techniques are critical for characterizing its purity and stability?
- Answer : High-resolution mass spectrometry (HRMS) confirms molecular weight and isotopic patterns. - and -NMR identify proton environments and carbon frameworks, while FT-IR verifies functional groups (e.g., carbonyl stretches at ~1700 cm) . Purity is assessed via HPLC with UV detection, ensuring no byproducts or degradation .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of diastereomeric analogs?
- Answer : Diastereodivergent synthesis employs chiral catalysts or auxiliaries to direct cyclization pathways. For example, intramolecular asymmetric hydrogenation of cyclic imines using Rh or Ru catalysts yields enantiomerically enriched tetrahydropyrrolodiazepinediones. Stereochemical outcomes are confirmed via NOESY NMR and circular dichroism (CD) .
Q. What experimental strategies address contradictions in bioactivity data, such as lack of antimicrobial activity?
- Answer : Negative bioactivity results (e.g., no antimicrobial effects in marine-derived analogs) require rigorous validation of assay conditions, including positive controls (e.g., standard antibiotics) and cytotoxicity testing to rule off-target effects. Dose-response curves and structural modifications (e.g., halogenation) can enhance activity .
Q. How are computational methods applied to predict structure-activity relationships (SAR)?
- Answer : Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with substituents. Molecular docking against target proteins (e.g., GABA receptors) identifies key binding interactions. Pharmacophore modeling guides the design of hybrid scaffolds, such as triazole-pyrrolobenzodiazepines, for improved affinity .
Q. What strategies optimize yield in large-scale synthesis while minimizing impurities?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
